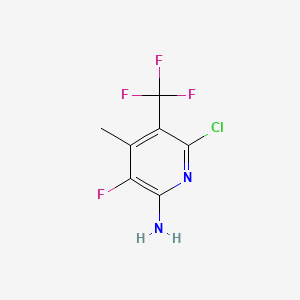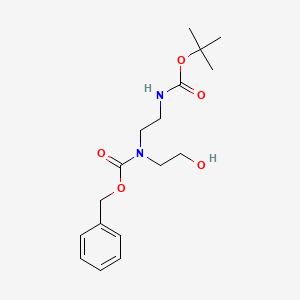
Benzyl 2-(boc-aminoethyl)(2-hydroxyethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-(boc-aminoethyl)(2-hydroxyethyl)carbamate is a compound that belongs to the class of carbamates. It is often used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions. The compound is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (boc) group, and a hydroxyethyl group, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(boc-aminoethyl)(2-hydroxyethyl)carbamate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the boc group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Carbamate: The protected amine is then reacted with benzyl chloroformate to form the benzyl carbamate. This reaction is typically carried out in an organic solvent such as dichloromethane.
Introduction of the Hydroxyethyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Benzyl 2-(boc-aminoethyl)(2-hydroxyethyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzyl group can be reduced to form a primary amine.
Substitution: The boc group can be removed under acidic conditions, and the resulting amine can undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the boc group.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted amines depending on the reagents used.
科学的研究の応用
Benzyl 2-(boc-aminoethyl)(2-hydroxyethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of peptides and proteins by protecting amino groups.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of Benzyl 2-(boc-aminoethyl)(2-hydroxyethyl)carbamate primarily involves its role as a protecting group. The boc group protects the amino group from unwanted reactions during synthesis. It can be removed under acidic conditions, revealing the free amine for further reactions. The benzyl group can also be removed through catalytic hydrogenation, providing versatility in synthetic pathways.
類似化合物との比較
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the boc and hydroxyethyl groups.
tert-Butyl carbamate: Contains the boc group but lacks the benzyl and hydroxyethyl groups.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Another protecting group for amines, removed under basic conditions.
Uniqueness
Benzyl 2-(boc-aminoethyl)(2-hydroxyethyl)carbamate is unique due to the presence of both the boc and benzyl groups, providing dual protection for the amino group. The hydroxyethyl group adds further versatility, allowing for additional functionalization and reactions.
特性
分子式 |
C17H26N2O5 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
benzyl N-(2-hydroxyethyl)-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate |
InChI |
InChI=1S/C17H26N2O5/c1-17(2,3)24-15(21)18-9-10-19(11-12-20)16(22)23-13-14-7-5-4-6-8-14/h4-8,20H,9-13H2,1-3H3,(H,18,21) |
InChIキー |
RAZWACBGRDTKQY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCN(CCO)C(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


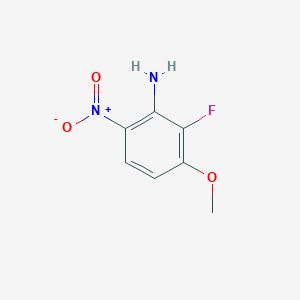
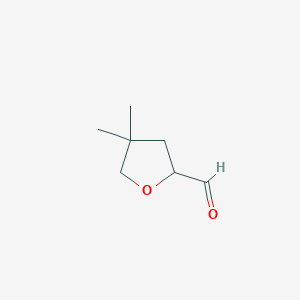
![N-[3-((4-(2-methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl]-propanesulfonamide](/img/structure/B13927781.png)

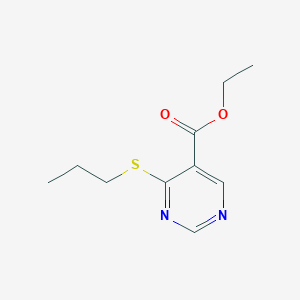
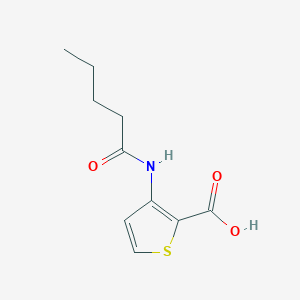


![(5E)-5-{[4-(Thiophen-2-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13927816.png)
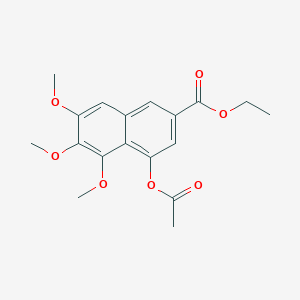
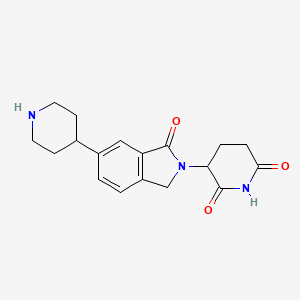
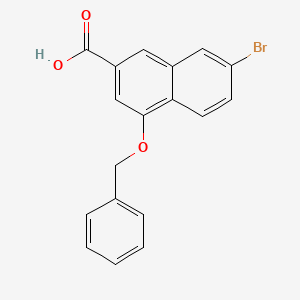
methanone](/img/structure/B13927838.png)
